1-(2-Methoxyethyl)azetidin-3-ol

Description

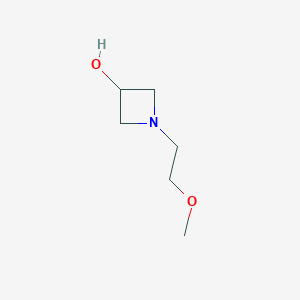

1-(2-Methoxyethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 2-methoxyethyl chain at the 1-position. This structure combines the steric constraints of the azetidine ring with the polar, ether-linked methoxyethyl group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

1-(2-methoxyethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-9-3-2-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGWDQLWLGALLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 1-(2-Methoxyethyl)azetidin-3-ol, often involves the ring-closure of azetidine structures. One common method is the refluxing of intermediates in ethanol or methanol for an extended period, typically around 12 hours . Another approach involves the diastereoselective synthesis of 2,3-disubstituted azetidines via sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones .

Industrial Production Methods: Industrial production methods for azetidine derivatives often focus on optimizing reaction conditions to minimize by-products and maximize yield. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves using inexpensive starting materials and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)azetidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the azetidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in solvents such as ethanol or methanol .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield diastereoselective products, while oxidation reactions produce oxidized derivatives .

Scientific Research Applications

1-(2-Methoxyethyl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique chemical properties make it a valuable compound for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which in turn influence biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Azetidin-3-ol Derivatives with Varied Substituents

Compounds with the azetidin-3-ol core but differing substituents highlight how structural modifications influence properties:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl) modify reactivity, enabling interactions with nucleophilic targets in medicinal chemistry.

- Simpler substituents (e.g., methyl) reduce synthetic complexity but may limit functional versatility.

Compounds with 2-Methoxyethyl Substituents on Diverse Cores

The 2-methoxyethyl group appears in unrelated core structures, illustrating its role in modulating physicochemical properties:

Key Observations :

Key Observations :

- Chromatography methods (e.g., silica gel) are common for azetidine derivatives, but yields depend on substituent stability.

- Multi-step syntheses (e.g., benzothiophene-containing derivatives) may face challenges in scalability .

Biological Activity

1-(2-Methoxyethyl)azetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to inhibit proliferation in human breast and prostate cancer cells, with IC50 values in the nanomolar range .

- Dopaminergic Antagonism : Some studies have explored the potential of azetidine derivatives as dopamine antagonists. While specific data on this compound is limited, related compounds have shown promise in modulating dopaminergic pathways .

Research Findings

Recent research highlights the compound's potential across various biological contexts:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antibacterial activity.

- Cancer Cell Line Evaluation : In vitro studies on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with subsequent analysis revealing activation of apoptotic pathways .

- Dopaminergic Activity Investigation : A series of azetidine derivatives were synthesized and tested for their dopaminergic activity. Although specific results for this compound were not highlighted, related compounds showed promising results as dopamine antagonists, suggesting potential therapeutic applications in neuropsychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.